5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide
Overview
Description
5-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-chloro-3-pyridinyl)-2-furamide is a useful research compound. Its molecular formula is C14H10Cl2N4O2 and its molecular weight is 337.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.0180810 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Transformations
Research on pyrazole derivatives, such as the study by El’chaninov et al. (2018), focuses on the synthesis and transformations of these compounds, indicating their versatility in chemical synthesis and potential as building blocks for more complex molecules (El’chaninov et al., 2018).
Heterocyclic Synthesis Applications
Harb et al. (2005) explored pyrazoles as key components in heterocyclic synthesis, leading to new substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. This underscores the role of such compounds in developing novel heterocyclic molecules with potential pharmacological activities (Harb et al., 2005).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interactions of a pyrazole derivative with the CB1 cannabinoid receptor, providing a model for studying receptor-ligand interactions and aiding in the design of receptor-specific drugs (Shim et al., 2002).
Anticancer and Anti-inflammatory Agents
Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. This highlights the therapeutic potential of such derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Antibacterial Activity
Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity against various bacteria, indicating the potential of pyrazole derivatives as antibacterial agents (Panda et al., 2011).
Properties
IUPAC Name |
5-[(4-chloropyrazol-1-yl)methyl]-N-(2-chloropyridin-3-yl)furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4O2/c15-9-6-18-20(7-9)8-10-3-4-12(22-10)14(21)19-11-2-1-5-17-13(11)16/h1-7H,8H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMXZNDMUDDANM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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